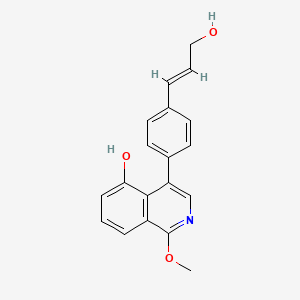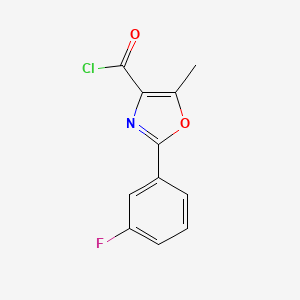![molecular formula C10H10N2O6S B15209240 2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid CAS No. 91683-35-1](/img/structure/B15209240.png)
2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of benzofuran using a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . This intermediate can then be further reacted with ethanesulfonic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed.
Major Products Formed
Reduction: The reduction of the nitro group can yield 2-((7-Aminobenzofuran-4-yl)amino)ethanesulfonic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a range of derivatives.
Scientific Research Applications
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Shares the nitrobenzofuran core structure but lacks the ethanesulfonic acid group.
7-Nitrobenzofuran: Similar structure but different substitution pattern.
Uniqueness
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is unique due to the presence of both the nitro group and the ethanesulfonic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other benzofuran derivatives .
Properties
CAS No. |
91683-35-1 |
|---|---|
Molecular Formula |
C10H10N2O6S |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-[(7-nitro-1-benzofuran-4-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H10N2O6S/c13-12(14)9-2-1-8(7-3-5-18-10(7)9)11-4-6-19(15,16)17/h1-3,5,11H,4,6H2,(H,15,16,17) |
InChI Key |
LJOWEGKJRBOMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCS(=O)(=O)O)C=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

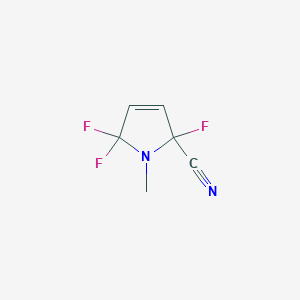
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
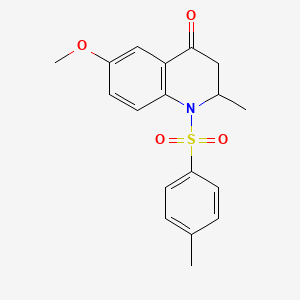

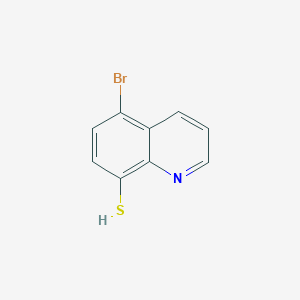

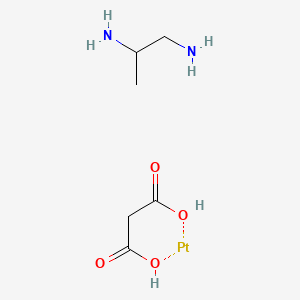
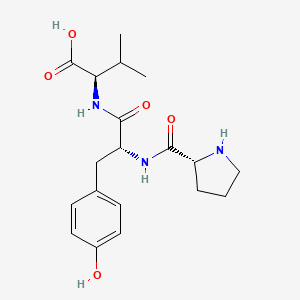
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
